4-chloro-N-(4-morpholinophenyl)benzenecarboxamide

Physicochemical profiling Lipophilicity Drug-likeness

4-Chloro-N-(4-morpholinophenyl)benzenecarboxamide (CAS 250714-52-4) is a synthetic benzamide derivative characterized by a 4-chlorobenzoyl moiety linked via an amide bond to a 4-morpholinophenyl group. Its molecular formula is C17H17ClN2O2 (MW: 316.8 g/mol).

Molecular Formula C17H17ClN2O2
Molecular Weight 316.79
CAS No. 250714-52-4
Cat. No. B2844625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(4-morpholinophenyl)benzenecarboxamide
CAS250714-52-4
Molecular FormulaC17H17ClN2O2
Molecular Weight316.79
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H17ClN2O2/c18-14-3-1-13(2-4-14)17(21)19-15-5-7-16(8-6-15)20-9-11-22-12-10-20/h1-8H,9-12H2,(H,19,21)
InChIKeyOPXIRUMUJZPTLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-(4-morpholinophenyl)benzenecarboxamide (CAS 250714-52-4): A Structurally Distinct Screening Compound and Chemical Probe Candidate


4-Chloro-N-(4-morpholinophenyl)benzenecarboxamide (CAS 250714-52-4) is a synthetic benzamide derivative characterized by a 4-chlorobenzoyl moiety linked via an amide bond to a 4-morpholinophenyl group [1]. Its molecular formula is C17H17ClN2O2 (MW: 316.8 g/mol) [1]. The compound belongs to a class of N-arylbenzamides with a morpholine substituent, a scaffold that appears in several bioactive molecules, including kinase inhibitors and GPCR ligands [2]. It is commercially available as a research-grade screening compound with a purity specification of 98.0% . Notably, the direct attachment of the morpholine ring to the aniline phenyl group (lacking an alkyl linker) distinguishes this compound from clinically studied congeners such as moclobemide and represents a structurally constrained analogue with potentially distinct target engagement profiles [2].

Why 4-Chloro-N-(4-morpholinophenyl)benzenecarboxamide Cannot Be Replaced by Generic Benzamide Analogues in Focused Screening


Substitution within the N-arylbenzamide morpholine series is not functionally interchangeable. The direct attachment of the morpholine ring to the aniline phenyl group in 4-chloro-N-(4-morpholinophenyl)benzenecarboxamide creates a rigid, conjugated system that differs fundamentally from linker-containing analogues such as moclobemide (ethyl spacer) or 4-chloro-N-(4-(morpholinomethyl)phenyl)benzamide (methylene spacer) [1]. The 4-chloro substituent on the benzoyl ring introduces a significant electron-withdrawing effect (Hammett σp = 0.23) that alters the amide bond's electronic character and hydrogen-bonding potential compared to the unsubstituted N-(4-morpholinophenyl)benzamide [2]. Furthermore, the regioisomeric arrangement (benzamide N-attached to the morpholinophenyl group, rather than the reverse amide) determines the spatial orientation of the morpholine oxygen, a critical feature for hydrogen bonding with biological targets [1]. These structural distinctions translate to measurable differences in lipophilicity (XLogP3 = 3.1) and topological polar surface area (TPSA = 41.6 Ų) that directly impact membrane permeability, solubility, and off-target binding profiles relative to close analogs [2].

Quantitative Differentiation Evidence for 4-Chloro-N-(4-morpholinophenyl)benzenecarboxamide (CAS 250714-52-4) vs. Structural Analogs


Lipophilicity (XLogP3) Comparison vs. N-(4-Morpholinophenyl)benzamide and Moclobemide

4-Chloro-N-(4-morpholinophenyl)benzenecarboxamide exhibits a computed XLogP3 of 3.1, which is approximately 1.2 log units higher than the unsubstituted N-(4-morpholinophenyl)benzamide (estimated XLogP3 ~1.9) and 1.5 log units higher than the clinically used moclobemide (XLogP3 ~1.6) [1]. This elevated lipophilicity arises from the combination of the 4-chloro substituent and the direct morpholine-phenyl attachment, which reduces the polar surface area contribution relative to the ethyl-linked morpholine in moclobemide. The TPSA of the target compound is 41.6 Ų, compared to 56.4 Ų for moclobemide [1][2]. These differences are quantitatively meaningful for membrane permeability predictions: a ΔlogP of ~1.5 units corresponds to an approximately 30-fold difference in theoretical octanol-water partition coefficient, directly affecting passive diffusion rates across biological membranes [3].

Physicochemical profiling Lipophilicity Drug-likeness

Structural Rigidity and Rotatable Bond Count vs. Moclobemide and 4-Chloro-N-(4-(morpholinomethyl)phenyl)benzamide

4-Chloro-N-(4-morpholinophenyl)benzenecarboxamide possesses 3 rotatable bonds, which is fewer than moclobemide (5 rotatable bonds) and 4-chloro-N-(4-(morpholinomethyl)phenyl)benzamide (4 rotatable bonds) [1]. The direct attachment of morpholine to the aniline phenyl ring eliminates the flexible alkyl linker present in these comparators, resulting in a more conformationally restricted scaffold [2]. In fragment-based drug design and focused screening, lower rotatable bond count is associated with reduced entropic penalty upon target binding and improved ligand efficiency metrics [3]. The rigid morpholinophenyl group also constrains the spatial orientation of the morpholine oxygen, fixing it in a para relationship to the amide NH—a geometric feature that determines hydrogen-bond acceptor positioning within binding pockets and is absent in linker-flexible analogues [2].

Conformational analysis Ligand efficiency Molecular recognition

Electron-Withdrawing 4-Chloro Substituent Effect on Amide Bond Stability vs. Unsubstituted N-(4-Morpholinophenyl)benzamide

The 4-chloro substituent on the benzoyl ring of 4-chloro-N-(4-morpholinophenyl)benzenecarboxamide exerts a Hammett σp constant of +0.23, representing a measurable electron-withdrawing inductive effect that is absent in the unsubstituted N-(4-morpholinophenyl)benzamide (σp = 0.00) [1]. This electronic modification increases the electrophilicity of the amide carbonyl carbon, which has two practical consequences: (1) it enhances the amide NH hydrogen-bond donor strength (estimated pKa decrease of ~0.3-0.5 units relative to the unsubstituted analogue), and (2) it moderately increases the amide bond's susceptibility to nucleophilic hydrolysis under strongly basic or enzymatic conditions [2]. The 4-chloro group also serves as a synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a capability not available with the unsubstituted phenyl analogue [3].

Chemical stability Amide hydrolysis Electronic effects

Purity Specification and Vendor QC Data for Reproducible Screening

Commercially sourced 4-chloro-N-(4-morpholinophenyl)benzenecarboxamide is specified at 98.0% purity by the supplier . This purity threshold is a critical differentiator for high-throughput screening (HTS) and dose-response studies, where impurities at levels >2% can generate false-positive hits or confound IC50 determinations [1]. While moclobemide is available at ≥98% (HPLC) from major suppliers as a reference standard, many N-arylbenzamide analogues in the 4-morpholinophenyl series are offered only at 95% purity or lack formal QC certification . For screening campaigns requiring ≤2% total impurity burden to meet hit confirmation criteria, this compound's 98.0% specification provides a documented quality baseline that lower-purity analogues may not meet without additional in-house purification [1].

Quality control Purity analysis Reproducibility

Recommended Application Scenarios for 4-Chloro-N-(4-morpholinophenyl)benzenecarboxamide (CAS 250714-52-4)


Focused Screening Libraries Targeting CNS-Permeable Chemical Space

With a computed XLogP3 of 3.1 and TPSA of 41.6 Ų [1], 4-chloro-N-(4-morpholinophenyl)benzenecarboxamide occupies a favorable physicochemical space for blood-brain barrier penetration. These values align with the CNS MPO desirability criteria (TPSA < 76 Ų, 1 < LogP < 4), positioning this compound as a suitable entry for CNS-targeted phenotypic or target-based screening libraries where moclobemide's lower lipophilicity (XLogP3 ~1.6) may result in suboptimal brain exposure. The rigid morpholinophenyl scaffold further differentiates it from flexible-linker analogues that may adopt multiple membrane-bound conformations.

Structure-Activity Relationship (SAR) Studies on Benzamide-Derived Enzyme Inhibitors

The compound serves as a key comparator for SAR exploration of morpholine-containing benzamide pharmacophores [1]. Its 3-rotatable-bond scaffold and defined morpholine positioning make it a suitable reference point against which linker-modified analogues (e.g., moclobemide with ethyl linker, or 4-chloro-N-(4-(morpholinomethyl)phenyl)benzamide with methylene spacer) can be systematically compared for target engagement [2]. The 4-chloro substituent's Hammett σp of +0.23 provides a quantifiable electronic baseline for evaluating substituent effects on potency and selectivity.

Chemical Biology Probe Development Requiring Synthetic Tractability

The 4-chloro substituent is a versatile synthetic handle enabling downstream diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, or Sonogashira coupling) [1]. This feature differentiates the compound from unsubstituted N-(4-morpholinophenyl)benzamide, which lacks a similar reactive site for late-stage functionalization. For probe development programs requiring SAR expansion, the 98.0% purity [2] ensures reliable starting material for chemical modifications without confounding impurity profiles.

Quality-Controlled Biochemical Screening with Documented Purity Standards

The vendor-specified 98.0% purity meets the minimum threshold recommended for primary HTS hit confirmation (≥95% with documented QC) [1]. This documented purity provides a traceable quality baseline that can be referenced in publications and screening reports, supporting experimental reproducibility—a critical consideration for academic screening centers and CROs where compound integrity directly impacts data reliability. Unlike many 95%-purity generic benzamide analogues, this compound's 98.0% specification reduces the probability of impurity-driven false positives [2].

Quote Request

Request a Quote for 4-chloro-N-(4-morpholinophenyl)benzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.